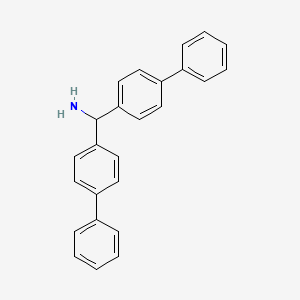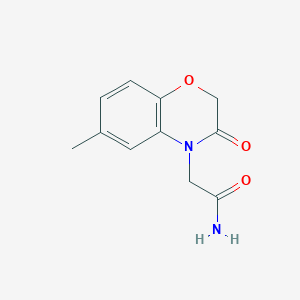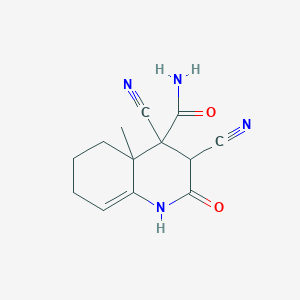
1,1-Di(biphenyl-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(DIBIPHENYL-4-YLMETHYL)AMINE is an aromatic amine characterized by the presence of two phenyl groups attached to a central nitrogen atom. This compound is known for its versatile applications in organic synthesis, medicinal chemistry, and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (DIBIPHENYL-4-YLMETHYL)AMINE typically involves the reaction of benzyl chloride with aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of aniline attacks the electrophilic carbon of benzyl chloride, resulting in the formation of the desired amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid by-product .
Industrial Production Methods
On an industrial scale, (DIBIPHENYL-4-YLMETHYL)AMINE can be produced using a continuous flow reactor to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(DIBIPHENYL-4-YLMETHYL)AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and anhydrides.
Major Products
Oxidation: Quaternary ammonium salts.
Reduction: Amine oxides.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(DIBIPHENYL-4-YLMETHYL)AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (DIBIPHENYL-4-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: An aromatic amine with two phenyl groups attached to a nitrogen atom.
Aniline: A simpler aromatic amine with a single phenyl group attached to a nitrogen atom.
Benzylamine: An aromatic amine with a benzyl group attached to a nitrogen atom.
Uniqueness
(DIBIPHENYL-4-YLMETHYL)AMINE is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of two phenyl groups enhances its stability and makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
Molecular Formula |
C25H21N |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
bis(4-phenylphenyl)methanamine |
InChI |
InChI=1S/C25H21N/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H,26H2 |
InChI Key |
DWEYCNLHXKOZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-](/img/structure/B11050707.png)
![Dimethyl [1-(4-bromophenyl)-3-(4-ethylphenyl)-3-oxo-2-phenylpropyl]propanedioate](/img/structure/B11050712.png)
![[4-(Benzylsulfamoyl)phenoxy]acetate](/img/structure/B11050715.png)
![4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B11050719.png)
![6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol](/img/structure/B11050724.png)

![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)

![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11050743.png)
![N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide](/img/structure/B11050744.png)
![2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11050757.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11050769.png)
![8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11050776.png)
![2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11050780.png)
